VER-155008

Vue d'ensemble

Description

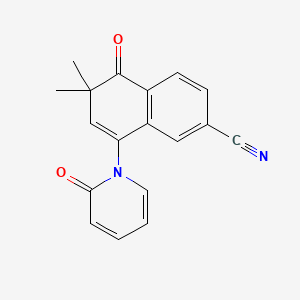

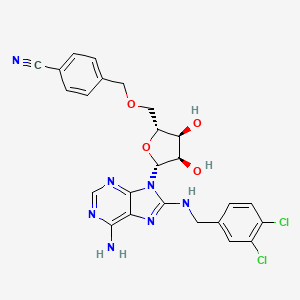

VER 155008 est un inhibiteur de petite molécule de la famille des protéines de choc thermique 70 (Hsp70). Il s'agit d'un composé dérivé de l'adénosine qui inhibe sélectivement Hsp70, la protéine homologue du choc thermique de 71 kDa (Hsc70) et la protéine régulée par le glucose de 78 kDa (Grp78) avec une forte affinité.

Applications De Recherche Scientifique

VER 155008 has a wide range of scientific research applications:

Cancer Therapy: VER 155008 has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. .

Neurodegenerative Diseases:

Cell Biology: VER 155008 is used in cell biology research to study the role of Hsp70 in protein folding, stress response, and cellular homeostasis.

Mécanisme D'action

Target of Action

VER-155008 is a small molecule that primarily targets the Heat Shock Protein 70 (Hsp70) family of molecular chaperones . The Hsp70 family includes proteins such as Hsp70 (HSPA1), Hsc70 (HSPA8), and Grp78 . These proteins play crucial roles in protein folding, degradation, and complex assembly, thereby maintaining cellular proteostasis .

Mode of Action

This compound binds to the nucleotide binding site of Hsp70, arresting the nucleotide binding domain (NBD) in a half-open conformation . This action prevents the allosteric control between the NBD and the substrate binding domain (SBD), effectively acting as an ATP-competitive inhibitor .

Biochemical Pathways

The inhibition of Hsp70 by this compound impacts several biochemical pathways. Hsp70 has been shown to affect cell signaling pathways such as the Akt/mTOR pathway, which negatively regulates macroautophagy . By inhibiting Hsp70, this compound can influence these pathways, potentially leading to increased macroautophagy .

Pharmacokinetics

This compound demonstrates rapid metabolism and clearance in vivo . It has been shown to penetrate into the brain after intraperitoneal administration, suggesting that it acts in the brain in situ . .

Result of Action

This compound has been shown to suppress cell viability dose-dependently and inhibit colony formation in various cell lines . It also induces caspase-3/7 dependent apoptosis in certain cells and non-caspase dependent cell death in others . Furthermore, it has been found to reduce the expression of phosphorylated Akt, suggesting an impact on the Akt signaling pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, such as small molecule Hsp90 inhibitors, can potentiate the apoptotic potential of this compound in certain cell lines . .

Méthodes De Préparation

La synthèse de VER 155008 implique plusieurs étapes, à partir de dérivés de l'adénosine. Les étapes clés comprennent l'introduction de groupes fonctionnels spécifiques dans l'échafaudage de l'adénosine afin d'améliorer son affinité de liaison à Hsp70. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité.

Analyse Des Réactions Chimiques

VER 155008 subit diverses réactions chimiques, notamment :

Oxydation : VER 155008 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur VER 155008.

Substitution : Les réactions de substitution sont couramment utilisées pour introduire différents substituants sur l'échafaudage de l'adénosine, améliorant ainsi son activité inhibitrice. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. .

Applications de recherche scientifique

VER 155008 a une large gamme d'applications de recherche scientifique :

Thérapie anticancéreuse : VER 155008 s'est avéré inhiber la prolifération de diverses lignées cellulaires cancéreuses, notamment les cellules cancéreuses du sein et du côlon. .

Maladies neurodégénératives :

Biologie cellulaire : VER 155008 est utilisé dans la recherche en biologie cellulaire pour étudier le rôle de Hsp70 dans le repliement des protéines, la réponse au stress et l'homéostasie cellulaire.

Mécanisme d'action

VER 155008 exerce ses effets en se liant au domaine de liaison des nucléotides de Hsp70, inhibant ainsi son activité ATPase. Cette inhibition empêche le contrôle allostérique entre le domaine de liaison des nucléotides et le domaine de liaison du substrat, conduisant à l'accumulation de protéines mal repliées et à l'induction de l'apoptose dans les cellules cancéreuses. Les cibles moléculaires de VER 155008 incluent Hsp70, Hsc70 et Grp78, qui sont impliquées dans diverses voies cellulaires liées au repliement des protéines et à la réponse au stress .

Comparaison Avec Des Composés Similaires

VER 155008 est unique parmi les inhibiteurs de Hsp70 en raison de sa forte sélectivité et de sa puissance. Des composés similaires incluent :

MKT-077 : Un autre inhibiteur de Hsp70 avec une structure chimique et un mécanisme d'action différents.

PES-Cl : Un inhibiteur de petite molécule qui cible Hsp70 mais avec une sélectivité inférieure à celle de VER 155008.

2-Phényléthynylsulfonamide (PES) : Un inhibiteur de Hsp70 avec un site de liaison et un mode d'action distincts. VER 155008 se distingue par sa capacité à inhiber sélectivement plusieurs membres de la famille Hsp70, ce qui en fait un outil précieux dans la recherche scientifique

Propriétés

IUPAC Name |

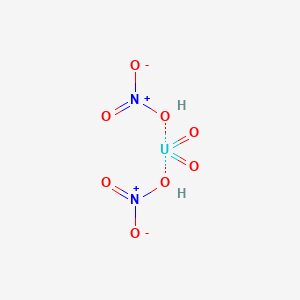

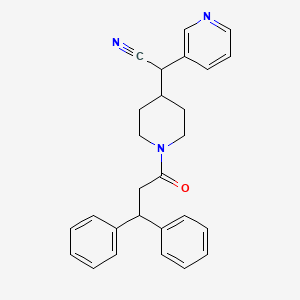

4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23Cl2N7O4/c26-16-6-5-15(7-17(16)27)9-30-25-33-19-22(29)31-12-32-23(19)34(25)24-21(36)20(35)18(38-24)11-37-10-14-3-1-13(8-28)2-4-14/h1-7,12,18,20-21,24,35-36H,9-11H2,(H,30,33)(H2,29,31,32)/t18-,20-,21-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGGCBQORXDVTE-UMCMBGNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COCC2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23Cl2N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649014 | |

| Record name | 5'-O-[(4-Cyanophenyl)methyl]-8-{[(3,4-dichlorophenyl)methyl]amino}adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134156-31-2 | |

| Record name | 5'-O-[(4-Cyanophenyl)methyl]-8-{[(3,4-dichlorophenyl)methyl]amino}adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of VER-155008?

A1: this compound primarily targets the nucleotide-binding domain (NBD) of Hsp70 proteins, specifically the adenosine triphosphatase (ATPase) domain. [, , ]

Q2: How does this compound inhibit Hsp70 activity?

A2: this compound acts as an ATP-competitive inhibitor, binding to the ATPase domain of Hsp70. This binding disrupts the allosteric communication between the NBD and the substrate-binding domain (SBD) of Hsp70, ultimately hindering its chaperone function. [, , ]

Q3: What are the downstream effects of Hsp70 inhibition by this compound?

A3: Inhibition of Hsp70 by this compound leads to a wide range of cellular responses, including:

- Induction of Apoptosis: In cancer cells, this compound can induce apoptosis, either as a single agent or in combination with other anticancer therapies. [, , , ]

- Suppression of Cell Proliferation: this compound has demonstrated antiproliferative effects on various cancer cell lines. [, , , ]

- Inhibition of Autophagy: this compound can disrupt the autophagic process, potentially contributing to its anticancer activity. []

- Suppression of Viral Replication: Research indicates that this compound can inhibit the replication of certain viruses, such as Kaposi's sarcoma-associated herpesvirus (KSHV) and dengue virus. [, ]

- Modulation of Immune Responses: this compound can affect the release of cytokines, suggesting a role in modulating immune responses. [, ]

- Promotion of Axonal Regrowth: In models of Alzheimer's disease, this compound has shown promising results in promoting axonal regeneration and improving memory function. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: * Molecular Formula: C27H21Cl2N7O5* Molecular Weight: 594.4 g/mol

Q5: Is there spectroscopic data available for this compound?

A5: While the provided research articles do not include specific spectroscopic data, this information can likely be found in chemical databases or the compound supplier's documentation.

- In vitro studies: this compound is typically dissolved in DMSO for in vitro experiments, suggesting compatibility with this solvent. [, , ]

- In vivo studies: this compound has been administered to mice via intraperitoneal injection, suggesting the feasibility of formulating it for this route of administration. [, ]

Q6: Have computational chemistry methods been employed to study this compound?

A7: Yes, computational modeling, including molecular docking, has been used to understand the interaction of this compound with the ATPase domain of Hsp70. [, , ] These studies have provided insights into the binding mode and potential structural modifications that could enhance its activity or selectivity.

Q7: Are there Structure-Activity Relationship (SAR) studies for this compound?

A8: While the provided research articles primarily focus on this compound itself, they do highlight the importance of specific structural features for its activity. For example, the adenosine moiety and the dichlorophenyl group are crucial for binding to the ATPase domain of Hsp70. [, ] Further SAR studies, involving the synthesis and evaluation of this compound analogs, would be valuable to optimize its pharmacological properties.

Q8: What is known about the pharmacokinetics of this compound?

A9: One study mentioned that this compound exhibits rapid metabolism and clearance in vivo, with tumor levels below the predicted pharmacologically active concentration. [] This highlights the need for further optimization of the compound's pharmacokinetic properties, potentially through formulation strategies or structural modifications, to improve its bioavailability and therapeutic window.

Q9: Has this compound been tested in preclinical models of disease?

A9: Yes, this compound has shown efficacy in several preclinical models, including:

- Cancer models: this compound has demonstrated antitumor activity in various cancer cell lines and xenograft models, both as a single agent and in combination with other therapies. [, , ]

- Alzheimer’s disease models: this compound has shown promising results in reducing memory deficits and promoting axonal regeneration in a mouse model of Alzheimer’s disease. [, ]

- Viral infection models: this compound has exhibited antiviral activity against KSHV and dengue virus in cellular models. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide](/img/structure/B1683730.png)

![(S)-2-(5-(2-(4-carbamimidoylbenzamido)-3-(4-nitrophenyl)propanoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)acetic acid](/img/structure/B1683734.png)